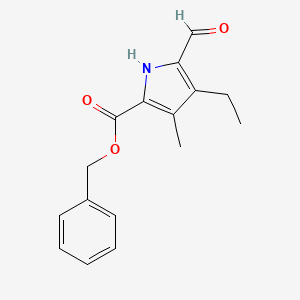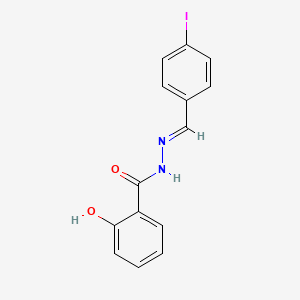
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine" is a chemical compound of interest in various scientific research areas. It belongs to a class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom.
Synthesis Analysis
The synthesis of similar thiazole derivatives involves various chemical reactions and techniques. For example, Yakantham et al. (2019) described the synthesis of thiazole derivatives by confirming their structures through NMR and mass spectra (Yakantham, Sreenivasulu, & Raju, 2019). Another study by Uwabagira et al. (2018) detailed the synthesis of a related compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, using precursors under specific synthesis conditions (Uwabagira, Sarojini, & Poojary, 2018).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic methods. For instance, the crystal structure of related compounds has been determined using X-ray diffraction techniques, as reported by Wan et al. (2006) (Wan et al., 2006).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Androsov (2008) discussed the ring-opening reactions of similar thiadiazole compounds to produce thioketene intermediates (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiazole compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are often determined using various analytical methods like NMR, mass spectrometry, and X-ray crystallography.
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and interactions with other molecules, are central to their application in various fields. Studies like those by Gully et al. (2002) provide insights into the biochemical and pharmacological characteristics of similar compounds (Gully et al., 2002).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on derivatives similar to N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine has shown promising antimicrobial and antifungal properties. For example, Bektaş et al. (2010) synthesized triazole derivatives exhibiting good or moderate activities against various microorganisms, highlighting the potential of thiazol-2-amine derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anticancer Evaluation
The compound's framework is conducive to modifications that yield derivatives with anticancer activities. Yakantham et al. (2019) demonstrated that thiazol-4-amine derivatives possess good to moderate activity against various human cancer cell lines, indicating the potential of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine as a scaffold for anticancer drug development (Yakantham, Sreenivasulu, & Raju, 2019).
Molluscicidal Properties
The structural analogs of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine have been investigated for their molluscicidal properties, offering a potential avenue for controlling schistosomiasis by targeting the intermediate host snails. El-Bayouki and Basyouni (1988) synthesized thiazolo[5,4-d]pyrimidines showing activity against B. alexandrina snails, suggesting similar compounds could be explored for environmental applications (El-Bayouki & Basyouni, 1988).
Propriétés
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-11-14(18)4-3-5-15(11)19-17-20-16(10-22-17)12-6-8-13(21-2)9-7-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRWCYPJOFRFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)


![N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)



![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)


![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)